molecular formula C11H15ClF3N B1383988 Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride CAS No. 2060037-88-7

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride

Cat. No. B1383988
CAS RN: 2060037-88-7
M. Wt: 253.69 g/mol
InChI Key: NMSIUQTYLYHVIT-UHFFFAOYSA-N
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Description

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride, also known as Methyl-TFPA-HCl, is a synthetic compound that is widely used in laboratory experiments for its unique properties. It is a highly versatile compound, with applications ranging from organic synthesis to pharmaceutical research. In

Scientific Research Applications

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride: A Comprehensive Analysis: Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Agricultural Chemistry

In agrochemical research, it is used to synthesize new pesticides and herbicides. The introduction of fluorine atoms can lead to compounds with better efficacy and lower toxicity .

properties

IUPAC Name

1,1,1-trifluoro-N-methyl-4-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-15-10(11(12,13)14)8-7-9-5-3-2-4-6-9;/h2-6,10,15H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSIUQTYLYHVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC1=CC=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
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Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
Reactant of Route 3
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
Reactant of Route 4
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
Reactant of Route 5
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
Reactant of Route 6
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride

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